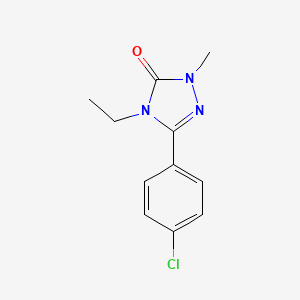

3H-1,2,4-Triazol-3-one, 5-(4-chlorophenyl)-4-ethyl-2,4-dihydro-2-methyl-

Vue d'ensemble

Description

3H-1,2,4-Triazol-3-one, 5-(4-chlorophenyl)-4-ethyl-2,4-dihydro-2-methyl- is a chemical compound belonging to the triazolone family Triazolones are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazol-3-one, 5-(4-chlorophenyl)-4-ethyl-2,4-dihydro-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include the reaction of 4-chlorobenzaldehyde with ethyl hydrazinecarboxylate, followed by cyclization with methyl isocyanate. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

3H-1,2,4-Triazol-3-one, 5-(4-chlorophenyl)-4-ethyl-2,4-dihydro-2-methyl- can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including:

- Oxidation : Transforming the compound into its oxide forms.

- Reduction : Producing reduced forms using agents like sodium borohydride.

- Substitution : Engaging in nucleophilic substitutions to create derivatives with altered properties.

These reactions can lead to the development of new triazole derivatives with enhanced chemical and biological properties.

Biology

The biological activities of 3H-1,2,4-Triazol-3-one derivatives have been widely studied. Key applications include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Research indicates it can inhibit bacterial growth and fungal infections effectively .

- Anti-inflammatory Effects : Studies have shown that triazole compounds can modulate inflammatory responses, making them potential candidates for anti-inflammatory drug development .

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cells. For instance, specific triazole-based compounds have been identified as inhibitors of phospholipid-dependent kinase 1, showing promise in cancer therapy .

Medicine

In medicinal chemistry, the compound is being investigated for its potential therapeutic applications:

- Drug Development : Its anti-inflammatory and analgesic properties suggest possible uses in pain management and treatment of inflammatory diseases .

- Antiviral Activity : Certain derivatives have shown efficacy against viral infections, indicating their potential role in antiviral drug formulations .

Industrial Applications

The industrial relevance of 3H-1,2,4-Triazol-3-one extends to:

- Material Science : The compound is utilized in creating new materials with specific properties tailored for industrial applications.

- Agricultural Chemistry : Triazole derivatives are employed as fungicides and herbicides in agriculture due to their effectiveness in controlling plant pathogens while minimizing toxicity to mammals .

Case Studies

Several studies highlight the effectiveness of triazole derivatives:

- Antimicrobial Study : A study published in the International Journal of Science and Research demonstrated that various triazole compounds exhibited potent antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .

- Anticancer Research : Research conducted on triazole derivatives showed promising results against HT29 colorectal cancer cells, indicating significant cytotoxicity and potential for further development as anticancer agents .

- Inflammation Modulation : A pharmacological study outlined how specific triazole compounds could effectively reduce inflammation markers in animal models .

Mécanisme D'action

The mechanism of action of 3H-1,2,4-Triazol-3-one, 5-(4-chlorophenyl)-4-ethyl-2,4-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Triazole: A parent compound with a similar core structure.

4-Chlorophenyl derivatives: Compounds with similar substituents on the phenyl ring.

Ethyl and Methyl derivatives: Compounds with similar alkyl groups attached to the triazolone ring.

Uniqueness

3H-1,2,4-Triazol-3-one, 5-(4-chlorophenyl)-4-ethyl-2,4-dihydro-2-methyl- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds

Activité Biologique

3H-1,2,4-Triazol-3-one derivatives have gained attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound 3H-1,2,4-Triazol-3-one, 5-(4-chlorophenyl)-4-ethyl-2,4-dihydro-2-methyl- (CAS No. 494785-65-8) exhibits potential therapeutic applications. This article delves into its biological activity, providing a comprehensive overview of research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 223.66 g/mol. The structure features a triazole ring substituted with a 4-chlorophenyl group and an ethyl group at specific positions, contributing to its biological properties.

Anticancer Activity

Several studies have reported the anticancer potential of triazole derivatives. The compound has shown promising results against various cancer cell lines:

- Cell Lines Tested :

- Human breast adenocarcinoma (MCF-7)

- Human melanoma (MEL-8)

- Human acute monocytic leukemia (U-937)

In vitro assays indicated that this compound induces apoptosis in cancer cells in a dose-dependent manner. For instance, flow cytometry analysis revealed increased caspase-3 activity and p53 expression in MCF-7 cells treated with the compound .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction |

| MEL-8 | Not specified | Potential apoptotic pathway |

| U-937 | Not specified | Potential apoptotic pathway |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The inhibition of COX activity can lead to reduced inflammation and pain relief .

Case Studies

- Study on MCF-7 Cell Line :

-

In Vivo Studies :

- Animal models have been used to assess the efficacy of this triazole derivative in reducing tumor growth.

- Results indicated a marked reduction in tumor size compared to control groups, suggesting potential for further development as an anticancer agent.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics. However, toxicity assessments revealed that it could cause skin irritation and is harmful if ingested . These factors necessitate careful consideration during therapeutic development.

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-4-ethyl-2-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c1-3-15-10(13-14(2)11(15)16)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPJLBHKHCQJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)C)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151280 | |

| Record name | MDL 27266 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116114-14-8 | |

| Record name | MDL 27266 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116114148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDL 27266 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDL-27266 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S2K4J17Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.